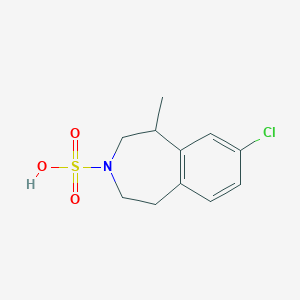

LorcaserinSulfamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

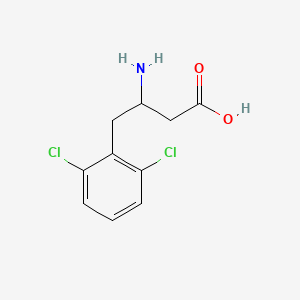

Lorcaserin sulfamate is a major metabolite of lorcaserin, a selective serotonin 2C receptor agonist. Lorcaserin is primarily used for chronic weight management in obese and overweight patients. The compound is known for its role in reducing body weight and food intake by regulating satiety through the activation of serotonin receptors .

準備方法

Lorcaserin sulfamate is synthesized through multiple enzymatic pathways in humans. The formation of lorcaserin sulfamate involves the catalytic action of human sulfotransferases, particularly SULT1A1, SULT1A2, SULT1E1, and SULT2A1 . The synthetic route for lorcaserin hydrochloride, which is closely related, involves a six-step method that achieves a 92.3% yield with 99.8% purity . This method is scalable for industrial production.

化学反応の分析

Lorcaserin sulfamate undergoes various chemical reactions, including:

Oxidation: Involves the conversion of lorcaserin to its sulfamate form.

Substitution: The formation of lorcaserin sulfamate from lorcaserin involves the substitution of a hydrogen atom with a sulfamate group.

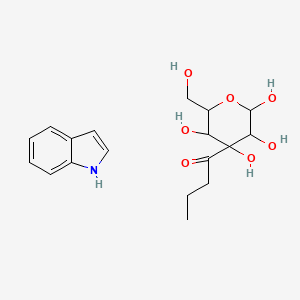

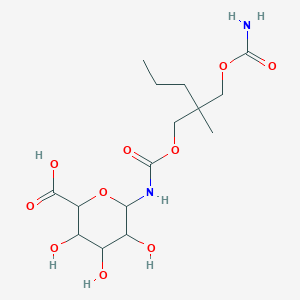

Conjugation: Lorcaserin also forms conjugates with glucuronide and sulfate, which are excreted in urine.

Common reagents and conditions used in these reactions include human liver and renal cytosols, which catalyze the formation of lorcaserin sulfamate . The major products formed from these reactions are lorcaserin sulfamate and N-carbamoyl glucuronide lorcaserin .

科学的研究の応用

Lorcaserin sulfamate has several scientific research applications:

Chemistry: Used in studies related to the synthesis and metabolism of serotonin receptor agonists.

Biology: Investigated for its role in regulating satiety and food intake through serotonin receptors.

Medicine: Primarily used in the treatment of obesity and weight management.

Industry: Utilized in the development of weight management drugs and related pharmaceutical research.

作用機序

The mechanism of action of lorcaserin sulfamate involves the selective activation of serotonin 5-HT2C receptors. This activation stimulates pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus, leading to increased release of alpha-melanocortin stimulating hormone at melanocortin-4 receptors. This results in satiety and decreased food intake . The compound has a high affinity for plasma proteins, which minimizes its potential for drug-drug interactions .

類似化合物との比較

Lorcaserin sulfamate is unique due to its selective activation of serotonin 5-HT2C receptors, which limits off-target effects at other serotonin receptors such as 5-HT2A and 5-HT2B . Similar compounds include:

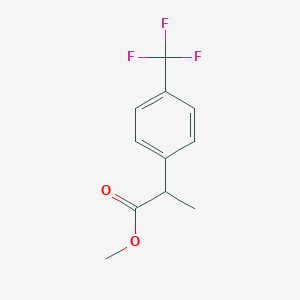

Lorcaserin hydrochloride: The parent compound of lorcaserin sulfamate, used for weight management.

N-carbamoyl glucuronide lorcaserin: Another major metabolite of lorcaserin, excreted in urine.

Lorcaserin sulfamate’s specificity for 5-HT2C receptors makes it a valuable compound in the treatment of obesity with fewer side effects compared to other serotonin receptor agonists .

特性

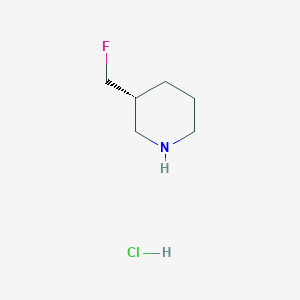

分子式 |

C11H14ClNO3S |

|---|---|

分子量 |

275.75 g/mol |

IUPAC名 |

7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-sulfonic acid |

InChI |

InChI=1S/C11H14ClNO3S/c1-8-7-13(17(14,15)16)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8H,4-5,7H2,1H3,(H,14,15,16) |

InChIキー |

YZUNJIOOIHWHGQ-UHFFFAOYSA-N |

正規SMILES |

CC1CN(CCC2=C1C=C(C=C2)Cl)S(=O)(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-[acetyloxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxyphenyl]methyl acetate](/img/structure/B12289057.png)

![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethyl-trimethylazanium;chloride](/img/structure/B12289087.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid](/img/structure/B12289103.png)

![5-(1,3,2-Dithiarsolan-2-yl)-2-[(1E,3E,5E)-5-[5-(1,3,2-dithiarsolan-2-yl)-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Inner Salt](/img/structure/B12289127.png)

![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate](/img/structure/B12289132.png)